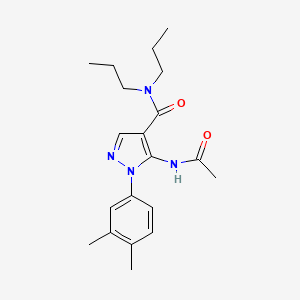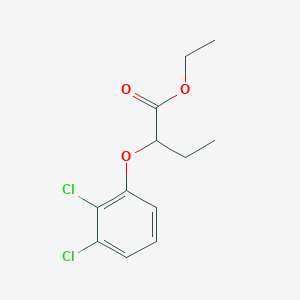
2-cyclohexyl-N'-isonicotinoyl-1,3-dioxo-5-isoindolinecarbohydrazide
Overview
Description
2-cyclohexyl-N'-isonicotinoyl-1,3-dioxo-5-isoindolinecarbohydrazide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as SCH 66336 and is a small molecule inhibitor of farnesyltransferase, which is an enzyme that plays a crucial role in the prenylation of proteins.
Mechanism of Action
SCH 66336 works by inhibiting the enzyme farnesyltransferase, which is responsible for the prenylation of proteins. Prenylation is a crucial step in the activation of oncogenes, which are genes that can cause cancer. By inhibiting farnesyltransferase, SCH 66336 prevents the activation of oncogenes, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
SCH 66336 has been shown to have a significant impact on cancer cells. It inhibits the growth of cancer cells and induces apoptosis, which is programmed cell death. It also inhibits tumor angiogenesis, which is the formation of new blood vessels that supply nutrients to the tumor. In addition, SCH 66336 has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of SCH 66336 is its high potency and specificity. It has been shown to be effective at inhibiting farnesyltransferase at low concentrations, making it suitable for use in lab experiments. However, one of the limitations of SCH 66336 is its poor solubility in water, which can make it challenging to work with in certain experiments.
Future Directions
There are several future directions for research on SCH 66336. One area of research is the development of more potent and selective inhibitors of farnesyltransferase. Another area of research is the investigation of the potential applications of SCH 66336 in other fields, such as inflammatory diseases and neurodegenerative disorders. Furthermore, the combination of SCH 66336 with other drugs or therapies could be explored to enhance its efficacy in cancer treatment. Overall, the potential applications of SCH 66336 in scientific research are vast, and further investigation is warranted.
Conclusion:
In conclusion, SCH 66336 is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its high potency and specificity make it suitable for use in lab experiments, and its potential applications in cancer treatment and other fields are vast. Further research is needed to fully understand the potential of SCH 66336 and to develop more effective treatments for various diseases.
Scientific Research Applications
SCH 66336 has been extensively studied for its potential applications in various fields of scientific research. It has been shown to inhibit the prenylation of proteins, which is a crucial step in the activation of oncogenes. Therefore, SCH 66336 has been studied as a potential anticancer agent. It has also been shown to inhibit the growth of various cancer cell lines, including pancreatic, breast, and lung cancer cells.
properties
IUPAC Name |
2-cyclohexyl-1,3-dihydroxy-N-(pyridine-4-carbonylimino)isoindole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4/c26-18(13-8-10-22-11-9-13)23-24-19(27)14-6-7-16-17(12-14)21(29)25(20(16)28)15-4-2-1-3-5-15/h6-12,15,28-29H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQWVWMSIVUBAGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=C3C=CC(=CC3=C2O)C(=O)N=NC(=O)C4=CC=NC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-methoxy-5-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)benzyl]-2-furamide](/img/structure/B4558242.png)
![2-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]-N-phenylhydrazinecarboxamide](/img/structure/B4558245.png)
![3-(4-chlorophenyl)-2-[(2-iodobenzoyl)amino]acrylic acid](/img/structure/B4558246.png)

![8,9-dimethyl-2-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4558253.png)

![2-[(2,4-difluorophenoxy)acetyl]-N-(2,5-dimethoxyphenyl)hydrazinecarboxamide](/img/structure/B4558286.png)

![11H-pyrazino[2,3-a]carbazole](/img/structure/B4558301.png)
![3-{[(2-methyl-5-{[(3-nitrophenyl)amino]carbonyl}phenyl)sulfonyl]amino}benzoic acid](/img/structure/B4558305.png)
![2-[3-oxo-1-[2-oxo-2-(2-thienyl)ethyl]-3-(2-thienyl)propyl]benzoic acid](/img/structure/B4558308.png)
![1-[(4-bromobenzyl)sulfonyl]-4-phenylpiperazine](/img/structure/B4558309.png)

